molecular formula C27H30N4O7S B1680022 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid

Cat. No.: B1680022
M. Wt: 554.6 g/mol
InChI Key: NGZMTMPEGDUWJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RP73870 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Chemical Reactions Analysis

RP73870 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RP73870 is compared with other cholecystokinin receptor antagonists, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties. RP73870 is unique due to its specific ureidoacetamide structure, which contributes to its high affinity and selectivity for cholecystokinin-2 receptors .

Properties

Molecular Formula

C27H30N4O7S

Molecular Weight

554.6 g/mol

IUPAC Name

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid

InChI

InChI=1S/C27H30N4O7S/c1-30(22-10-4-3-5-11-22)26(33)19-31(23-12-7-13-24(17-23)38-2)25(32)18-28-27(34)29-21-9-6-8-20(16-21)14-15-39(35,36)37/h3-13,16-17H,14-15,18-19H2,1-2H3,(H2,28,29,34)(H,35,36,37)

InChI Key

NGZMTMPEGDUWJQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)OC)C(=O)CNC(=O)NC3=CC=CC(=C3)CCS(=O)(=O)O

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)OC)C(=O)CNC(=O)NC3=CC=CC(=C3)CCS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RP73870;  RP 73870;  RP-73870.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Reactant of Route 5
Reactant of Route 5
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid

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